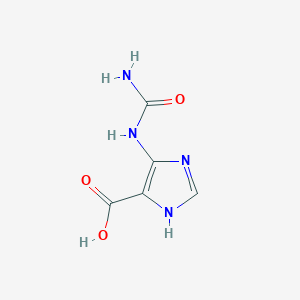

5-Ureidoimidazole-4-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H6N4O3 |

|---|---|

Molekulargewicht |

170.13 g/mol |

IUPAC-Name |

4-(carbamoylamino)-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C5H6N4O3/c6-5(12)9-3-2(4(10)11)7-1-8-3/h1H,(H,7,8)(H,10,11)(H3,6,9,12) |

InChI-Schlüssel |

PQSKWIHIUOGLHX-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1)C(=O)O)NC(=O)N |

Kanonische SMILES |

C1=NC(=C(N1)C(=O)O)NC(=O)N |

Herkunft des Produkts |

United States |

Biosynthetic and Metabolic Pathways of 5 Ureidoimidazole 4 Carboxylic Acid

Enzymatic Synthesis and Degradation in Organisms

The formation and subsequent breakdown of OHCU are entirely dependent on the action of specific enzymes. These enzymes ensure the efficient and stereospecific conversion of intermediates in the purine (B94841) degradation pathway.

The enzyme responsible for the synthesis of OHCU is hydroxyisourate hydrolase (HIUH) (EC 3.5.2.17). wikipedia.orguniprot.org This enzyme catalyzes the hydrolysis of 5-hydroxyisourate (B1202459) (HIU). wikipedia.orguniprot.org HIUH belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in cyclic amides. wikipedia.org It is also known by the systematic name 5-hydroxyisourate amidohydrolase. wikipedia.org Structural studies have revealed that HIUH is a homotetrameric protein and is classified within the transthyretin-related protein family. nih.govuniprot.org

It is important to clarify the nomenclature. The substrate for OHCU decarboxylase is chemically named 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). Its conjugate base is 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate. nih.gov These names refer to the same key intermediate.

The enzyme that catalyzes the degradation of OHCU is 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase (OHCUD) (EC 4.1.1.97). wikipedia.orgnih.govuniprot.org This enzyme is also referred to as OHCU decarboxylase. wikipedia.orguniprot.org It is a member of the carboxy-lyase family, which cleaves carbon-carbon bonds. nih.gov OHCUD facilitates the final step in the conversion of uric acid to (S)-allantoin by decarboxylating OHCU. wikipedia.orgnih.gov The existence and function of this enzyme have been identified in various organisms, including bacteria, plants, and non-primate animals. creative-enzymes.com

The mechanism of the decarboxylation of OHCU by OHCUD has been elucidated through structural and mutational analyses. The active site of the homodimeric enzyme contains key amino acid residues that are essential for catalysis. nih.gov

Specifically, two residues play a pivotal role: Histidine-67 (His-67) and Glutamate-87 (Glu-87) . nih.govrcsb.org The proposed mechanism suggests that:

Glu-87 facilitates the departure of the carboxyl group through electrostatic repulsion. This destabilizes the ground state of the substrate, making the decarboxylation more favorable. nih.govrcsb.org

His-67 is likely involved in a protonation step. This protonation is crucial for the stereoselective formation of the (S)-allantoin enantiomer as the final product. nih.govrcsb.org

This enzymatic process is highly efficient, converting OHCU to dextrorotatory allantoin (B1664786) in a matter of seconds, whereas the non-enzymatic conversion would take hours and result in a racemic mixture. nih.gov

| Enzyme | EC Number | Substrate | Product | Key Mechanistic Features |

| Hydroxyisourate Hydrolase (HIUH) | 3.5.2.17 | 5-Hydroxyisourate (HIU) | 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) | Hydrolysis of a cyclic amide bond. |

| OHCU Decarboxylase (OHCUD) | 4.1.1.97 | 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) | (S)-Allantoin and CO2 | Decarboxylation facilitated by Glu-87 and stereoselective protonation by His-67. |

Occurrence and Distribution in Biological Systems

The de novo purine biosynthesis pathway, and by extension the intermediates within it, is a universal feature among the three domains of life: bacteria, archaea, and eukaryotes. wikipedia.orgnih.gov This ubiquity underscores the critical importance of purines as components of nucleic acids (DNA and RNA), energy carriers (ATP and GTP), and signaling molecules.

The metabolic machinery responsible for producing purines is found across a vast spectrum of organisms. In microorganisms, the pathway has been extensively studied in bacteria such as Escherichia coli and in yeast like Saccharomyces cerevisiae. nih.govwikipedia.org These organisms serve as model systems for understanding the fundamental steps and regulation of the pathway.

In the plant kingdom, the pathway is equally essential. Genes for nearly all the enzymes involved in de novo purine synthesis have been identified and characterized in species like Arabidopsis thaliana. nih.gov The synthesis of purines is vital for plant growth, development, and response to stress. Similarly, the pathway is a core component of the metabolism of all animals, where it supplies the necessary building blocks for cellular proliferation and function. nih.gov The liver is the primary site of de novo purine synthesis in vertebrates. wikipedia.org Consequently, the intermediate 5′-phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR), the ribonucleotide of 5-ureidoimidazole-4-carboxylic acid, is present in the cells of all these organisms.

The direct metabolic role of this compound is as its ribonucleotide, 5′-phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR). wikipedia.org CAIR is a crucial intermediate in the de novo purine biosynthesis pathway, which constructs inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The formation of CAIR marks the sixth step in this conserved pathway. It is synthesized from 5'-phosphoribosyl-5-aminoimidazole (AIR) via a carboxylation reaction. However, the specific mechanism of this step can differ between organisms. nih.gov

In many bacteria and archaea, this is a two-step process. First, the enzyme PurK utilizes ATP to carboxylate AIR, forming the unstable intermediate N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). Subsequently, the enzyme PurE (N5-CAIR mutase) isomerizes N5-CAIR to produce CAIR. nih.govnih.gov

In most eukaryotes, including animals and fungi, this conversion is accomplished by a single, bifunctional enzyme known as phosphoribosylaminoimidazole carboxylase (AIR carboxylase), which directly converts AIR to CAIR using bicarbonate as the carbon source without an N5-CAIR intermediate. nih.gov

Following its synthesis, CAIR is converted into 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) by the enzyme SAICAR synthetase, which utilizes aspartate and ATP. nih.gov The free acid, this compound, could potentially be formed by the cleavage of the N-ribosidic bond of CAIR by enzymes such as purine nucleosidases, which hydrolyze nucleosides into a ribose sugar and a purine base. wikipedia.orgmdpi.com

Cross-Pathway Interactions and Metabolic Regulation

The de novo purine synthesis pathway is energetically expensive and thus is under tight metabolic control to ensure that the production of purines matches cellular demand. This regulation occurs through multiple cross-pathway interactions and feedback mechanisms.

Feedback Inhibition: The primary mode of regulation is allosteric feedback inhibition. The final products of the pathway—IMP, GMP, and AMP—act as inhibitors for the initial, rate-limiting enzymes. Specifically, amidophosphoribosyltransferase (ATase), which catalyzes the first committed step of the pathway, is strongly inhibited by purine ribonucleotides. nih.gov This inhibition is often synergistic, meaning the combined effect of AMP and GMP is greater than the sum of their individual effects. biorxiv.org This ensures that when purine levels are sufficient, the cell does not waste energy and resources synthesizing more.

Precursor Availability: The pathway is inherently linked to other major metabolic routes through its requirement for various precursors.

Pentose (B10789219) Phosphate (B84403) Pathway: The starting substrate is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from the pentose phosphate pathway. The availability of PRPP links purine synthesis to carbohydrate metabolism. nih.gov

Amino Acid Metabolism: The synthesis of the purine ring incorporates atoms from several amino acids: glycine, glutamine, and aspartate. wikipedia.org

One-Carbon Metabolism: Two steps in the pathway require the transfer of a formyl group from tetrahydrofolate, directly connecting purine synthesis to folate metabolism. nih.gov

Chemical Synthesis Strategies and Derivatization for Research

Total Synthesis Approaches to 5-Ureidoimidazole-4-carboxylic Acid

The total synthesis of this compound presents a unique challenge that combines the construction of a substituted imidazole (B134444) ring with the introduction of a ureido moiety.

A plausible retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-N bond of the ureido group. This leads to a key intermediate, 5-aminoimidazole-4-carboxylic acid, and a source of the ureido carbonyl group. Further disconnection of the imidazole ring can be envisioned through established imidazole synthesis routes, such as those involving the condensation of an α-aminonitrile with a suitable one-carbon unit or the cyclization of an appropriately substituted acyclic precursor.

A primary retrosynthetic disconnection involves the formation of the ureido group from a 5-aminoimidazole-4-carboxylic acid precursor. This precursor is a critical intermediate in the synthesis. The synthesis of this aminoimidazole derivative can be approached through various methods, including the Hofmann rearrangement of a 4-cyanoimidazole-5-carboxamide, which itself can be derived from the selective hydrolysis of 4,5-dicyanoimidazole (B129182) google.com.

The synthesis of the core imidazole-4-carboxylic acid scaffold can be achieved through several established methodologies. These methods often involve the construction of the imidazole ring from acyclic precursors.

One common approach is the Debus-Radziszewski imidazole synthesis , which involves the multi-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) wikipedia.org. Variations of this method can be adapted to produce substituted imidazoles.

Another versatile method is the van Leusen imidazole synthesis , which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. This reaction allows for the formation of the imidazole ring through condensation with an imine, providing a flexible route to various substituted imidazoles beilstein-journals.org.

Furthermore, the synthesis of 5-aminoimidazole-4-carboxylic acid derivatives has been explored, providing a direct pathway to the key intermediate for this compound thieme-connect.comresearchgate.net. These methods often start from readily available materials and proceed through intermediates like 5-amino-4-cyanoformimidoyl imidazoles thieme-connect.comresearchgate.net.

Once the 5-aminoimidazole-4-carboxylic acid scaffold is obtained, the ureido moiety can be introduced. Several methods are available for the formation of ureas from amines:

Reaction with Isocyanates : The most direct method involves the reaction of the 5-amino group with an isocyanate. To form the unsubstituted ureido group, an in-situ generated isocyanic acid (from the decomposition of a cyanate (B1221674) salt) or a protected isocyanate equivalent would be required commonorganicchemistry.comrsc.org.

Reaction with Phosgene (B1210022) Equivalents : The amino group can be reacted with a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form a reactive intermediate that can then be treated with ammonia to complete the urea (B33335) formation commonorganicchemistry.com.

Carbamate Intermediates : The amino group can first be converted to a carbamate, which can then be reacted with ammonia to yield the desired urea. This two-step process offers a controlled way to introduce the ureido group thieme-connect.com.

A practical and scalable method for the synthesis of N-substituted ureas involves the reaction of amines with potassium isocyanate in an aqueous acidic medium, which could be adapted for this synthesis rsc.org.

Synthesis of Labeled Analogues for Mechanistic and Tracer Studies

The use of isotopically labeled compounds is invaluable for elucidating metabolic pathways and reaction mechanisms.

The synthesis of radiolabeled or stable isotope-labeled this compound can be achieved by incorporating isotopes such as ¹⁴C, ¹³C, or ¹⁵N at specific positions in the molecule.

¹³C or ¹⁴C Labeling : The carbonyl carbon of the ureido group is a prime candidate for labeling. This can be accomplished by using labeled phosgene, isocyanate, or carbon dioxide in the urea formation step acs.orgrsc.org. For instance, a Staudinger aza-Wittig sequence using isotopically labeled carbon dioxide can provide access to labeled urea derivatives rsc.org. Alternatively, the carboxylic acid group can be labeled using a labeled cyanide source during the construction of the imidazole ring. Isotope-coded derivatization reagents can also be used to label the carboxylic acid group for mass spectrometry-based analysis nih.gov.

¹⁵N Labeling : The nitrogen atoms of the ureido group or the imidazole ring can be labeled using ¹⁵N-labeled ammonia, amines, or other nitrogen-containing starting materials during the synthesis. For example, using ¹⁵N-labeled ammonia in the Debus-Radziszewski synthesis would incorporate the label into the imidazole ring.

These labeled tracers are essential for metabolic flux analysis and for tracking the fate of the compound in biological systems nih.govfiveable.me.

Derivatization and Functionalization for Academic Investigations

The derivatization of this compound allows for the systematic exploration of its structure-activity relationships and the development of probes for biological studies. The presence of multiple functional groups—the carboxylic acid, the ureido moiety, and the imidazole ring—offers several handles for chemical modification.

Carboxylic Acid Derivatization : The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, or thioesters. This can be achieved through standard coupling reactions, for example, using carbodiimides like DCC or EDC. These derivatives can be used to study the importance of the acidic proton and the steric and electronic requirements at this position nih.gov.

Ureido Group Modification : The ureido group can be alkylated or acylated on its terminal nitrogen atom. This allows for the investigation of the role of the hydrogen bond donors and acceptors in this moiety. Polymers with ureido groups have been synthesized to study their physical properties, and similar modifications could be applied to this compound researchgate.netresearchgate.net.

Imidazole Ring Functionalization : The nitrogen atoms of the imidazole ring can be alkylated or arylated. The choice of the N1 or N3 position for substitution will depend on the reaction conditions and the steric and electronic properties of the starting material and the electrophile nih.gov. Such modifications can alter the electronic properties of the ring and its ability to participate in hydrogen bonding or metal coordination.

These derivatization strategies provide a powerful toolkit for medicinal chemists and chemical biologists to probe the function of this compound and to develop new molecules with tailored properties.

Theoretical and Computational Investigations of 5 Ureidoimidazole 4 Carboxylic Acid

Theoretical and computational chemistry have become indispensable tools for providing a detailed, atomistic understanding of the structure, reactivity, and biological interactions of molecules like 5-ureidoimidazole-4-carboxylic acid. These methods complement experimental studies by offering insights into phenomena that are often difficult to observe directly.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying 5-Ureidoimidazole-4-carboxylic acid from intricate biological samples. The choice between liquid and gas chromatography is dictated by the analyte's physicochemical properties and the analytical goal.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier technique for the analysis of this compound in biological matrices such as plasma and urine. evitachem.com Its high polarity and thermal lability make it an ideal candidate for HPLC. A typical research application would involve a reversed-phase HPLC setup, which separates compounds based on their hydrophobicity.

Given the acidic nature of the carboxylic group and the multiple polar functional groups, a C18 column is commonly employed. evitachem.com Gradient elution is often necessary to achieve adequate separation from other endogenous compounds. A representative mobile phase would consist of an aqueous component, such as water with a small percentage of formic acid (e.g., 0.1%) to ensure the carboxylic acid is protonated, and an organic modifier like acetonitrile (B52724) or methanol. evitachem.com

Detection by mass spectrometry, typically using an electrospray ionization (ESI) source, offers exceptional sensitivity and selectivity. For this compound, analysis in negative ion mode is highly effective, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. This approach allows for quantification at very low concentrations, which is essential for metabolic studies. evitachem.com

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| HPLC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on polarity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, aids ionization |

| Mobile Phase B | Acetonitrile | Organic modifier for gradient elution |

| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical scale columns |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Promotes formation of [M-H]⁻ for detection |

| MS Detection | Selected Ion Monitoring (SIM) or MRM | High selectivity and sensitivity for quantification |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and thermal instability, stemming from the polar carboxylic acid and ureido functional groups. Therefore, chemical derivatization is a mandatory prerequisite for GC-MS analysis. evitachem.com This process replaces active hydrogens with nonpolar groups, increasing the compound's volatility and thermal stability. evitachem.com

Common derivatization strategies for molecules with -COOH, -NH, and -OH groups include silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. These reagents would react with the acidic protons on the carboxylic acid, the imidazole (B134444) ring, and the ureido group to form their respective trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.

Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., DB-5ms) and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural confirmation via library matching, although a specific library entry for the derivatized form of this compound may not be available. evitachem.com

Spectroscopic Methods for Research-Level Characterization

Spectroscopic techniques are indispensable for the detailed structural confirmation of this compound at the research level.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. evitachem.comevitachem.com Both ¹H and ¹³C NMR would be required for a complete structural assignment of this compound.

¹H NMR: In a typical ¹H NMR spectrum (recorded in a solvent like DMSO-d₆), one would expect to see distinct signals corresponding to each unique proton. A signal for the C2-proton on the imidazole ring would appear in the aromatic region. The protons of the ureido group (-NH-CO-NH₂) and the imidazole N-H would appear as broad signals that are exchangeable with D₂O. The carboxylic acid proton (-COOH) would also be a broad, exchangeable singlet, typically shifted downfield.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each of the five carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ureido group would be found at the low-field end of the spectrum (typically >160 ppm). The three carbons of the imidazole ring would have characteristic shifts, which are influenced by the attached substituents.

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be used to establish connectivity between protons and carbons, confirming the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C2-H | 7.5 - 8.5 | 135 - 145 | Imidazole ring proton |

| Imidazole N-H | 11.0 - 13.0 (broad) | - | Exchangeable proton |

| Ureido N-H | 8.0 - 9.5 (broad) | - | Exchangeable protons |

| Ureido -NH₂ | 6.0 - 7.5 (broad) | - | Exchangeable protons |

| -COOH | 12.0 - 14.0 (broad) | - | Exchangeable proton |

| C=O (Carboxyl) | - | 165 - 175 | Carboxylic acid carbonyl |

| C=O (Urea) | - | 155 - 165 | Ureido carbonyl |

| C4 (Imidazole) | - | 130 - 140 | Carbon bearing the carboxyl group |

| C5 (Imidazole) | - | 115 - 125 | Carbon bearing the ureido group |

Note: Predicted values are estimates based on general chemical shift theory and data for similar functional groups. Actual values may vary.

IR and UV-Vis spectroscopy provide complementary information for functional group identification and purity checks. evitachem.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. evitachem.com A very broad absorption from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. N-H stretching vibrations from the imidazole and ureido groups would appear as sharp to broad peaks in the 3100-3500 cm⁻¹ region. Two strong C=O stretching absorptions would be prominent: one for the carboxylic acid carbonyl (around 1700-1730 cm⁻¹) and another for the ureido carbonyl (around 1650-1680 cm⁻¹). evitachem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: In a UV-Vis spectrum, this compound is expected to show absorption maxima characteristic of the imidazole ring, which is a conjugated system. researchgate.net The π → π* transitions of the imidazole chromophore would likely result in absorbance in the 200-300 nm range. The exact position of the λₘₐₓ can be sensitive to pH due to the protonation/deprotonation of the acidic and basic sites on the molecule. researchgate.net

Table 3: Expected IR Absorption Bands and UV-Vis Maxima

| Spectroscopy | Functional Group | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) |

| IR | N-H Stretch (Imidazole, Urea) | 3100 - 3500 |

| IR | C=O Stretch (Carboxylic Acid) | 1700 - 1730 |

| IR | C=O Stretch (Urea) | 1650 - 1680 |

| IR | C=N, C=C Stretch (Imidazole) | 1500 - 1620 |

| UV-Vis | π → π* Transition (Imidazole Ring) | ~260 - 290 nm |

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis in Research

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and aiding in the structural elucidation of this compound. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with extremely high accuracy (typically <5 ppm error), allowing for the unambiguous determination of its elemental formula.

For this compound (C₅H₆N₄O₃), the calculated monoisotopic mass is 170.04399 Da. HRMS analysis would confirm this exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion at m/z 169.0367). The resulting product ions reveal the molecule's weakest bonds and stable substructures.

Table 4: Predicted High-Resolution Masses and Plausible MS/MS Fragments for this compound

| Ion | Calculated m/z | Plausible Neutral Loss | Fragment Structure |

| [M-H]⁻ | 169.0367 | - | Deprotonated parent molecule |

| [M-H-H₂O]⁻ | 151.0261 | H₂O (18.0106 Da) | Loss of water |

| [M-H-CO₂]⁻ | 125.0465 | CO₂ (43.9898 Da) | Decarboxylation of the parent ion |

| [M-H-HNCO]⁻ | 126.0309 | HNCO (43.0058 Da) | Loss of isocyanic acid from the ureido group |

The fragmentation pattern provides a structural fingerprint that can be used to identify the compound in complex mixtures and differentiate it from isomers.

Enzymatic and Radiometric Assays for Metabolic Flux Studies

The quantification of metabolic flux through the de novo purine (B94841) synthesis pathway, including the steps involving this compound, is essential for understanding cellular physiology and disease states. Enzymatic and radiometric assays are foundational techniques for these investigations, providing high sensitivity and specificity.

Enzymatic Assays

Enzymatic assays for metabolic flux studies are often coupled assays, where the product of one reaction is the substrate for a subsequent, easily measurable reaction. For this compound, the relevant enzyme is AIR carboxylase (PurK), which catalyzes its formation from 5-aminoimidazole ribonucleotide (AIR) and CO2. A continuous spectrophotometric assay can be designed by coupling the activity of downstream enzymes in the purine pathway. For instance, the subsequent conversion of the product to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and then to inosine (B1671953) monophosphate (IMP) can be linked to enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH), which produces NADH. The rate of NADH formation, monitored by the change in absorbance at 340 nm, would be proportional to the flux through the AIR carboxylase step.

Another approach involves measuring the activity of enzymes that catabolize purine pathway intermediates. For example, 5'-Nucleotidase assays measure the hydrolysis of nucleoside monophosphates to nucleosides and inorganic phosphate (B84403). sigmaaldrich.com These assays can be spectrophotometric, where the production of inosine from IMP is coupled to xanthine (B1682287) oxidase, leading to the formation of uric acid and hydrogen peroxide, which can be detected colorimetrically. amerigoscientific.com

Radiometric Assays

Radiometric assays offer exceptional sensitivity for measuring enzyme activity and metabolic flux. creative-enzymes.com These methods utilize radioactively labeled substrates to trace the flow of atoms through a metabolic pathway. For studying the formation of this compound, a common approach is to use a radiolabeled precursor.

A classic radiometric assay for a carboxylase enzyme involves the use of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻). nih.gov In the context of AIR carboxylase, the incorporation of ¹⁴C from labeled bicarbonate into the carboxyl group of this compound ribonucleotide can be measured. The reaction mixture would contain the enzyme source, the substrate 5-aminoimidazole ribonucleotide (AIR), and [¹⁴C]HCO₃⁻. After the reaction, the acid-stable, non-volatile radioactivity incorporated into the product is quantified by scintillation counting. This provides a direct measure of the enzyme's catalytic rate.

Alternatively, a radiolabeled substrate like [¹⁴C]-glycine or [¹⁵N]-aspartate can be used to label the purine ring precursors. The flux through the pathway can then be determined by measuring the radioactivity of the isolated this compound ribonucleotide or downstream metabolites. nih.gov Separation of the radiolabeled product from the substrate is typically achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Table 1: Comparison of Assay Methodologies for Metabolic Flux Analysis

| Methodology | Principle | Typical Substrates/Reagents | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Coupled Enzymatic Assay | Links the target enzyme activity to a subsequent reaction that produces a detectable signal (e.g., change in absorbance). | NADH-producing enzymes (e.g., IMPDH), chromogenic substrates. | Spectrophotometry, Fluorometry. | Continuous monitoring, adaptable to high-throughput screening. | Indirect measurement, potential for interference from other enzymes. |

| Radiometric Assay (¹⁴CO₂ Fixation) | Measures the incorporation of radiolabeled bicarbonate into the carboxyl group of the product. | [¹⁴C]HCO₃⁻, 5-aminoimidazole ribonucleotide (AIR). | Scintillation Counting. | High sensitivity, direct measurement of carboxylation. creative-enzymes.comnih.gov | Requires handling of radioactive materials, discontinuous assay. |

| Radiometric Assay (Substrate Labeling) | Traces the conversion of a radiolabeled substrate into a radiolabeled product. | [¹⁴C]-labeled or [³H]-labeled purine precursors (e.g., glycine). | TLC or HPLC with radioactivity detection. nih.gov | Allows for pathway flux analysis, high specificity. | Complex substrate synthesis, requires robust separation methods. |

Development of Novel Biosensors and Detection Platforms

The demand for rapid, sensitive, and specific detection of metabolites like this compound has driven the development of novel biosensors and advanced analytical platforms. These technologies are poised to revolutionize metabolic research and diagnostics.

Biosensor Development

A biosensor is an analytical device that combines a biological component with a physicochemical detector. nih.gov For this compound, a biosensor could be developed using AIR carboxylase as the biological recognition element. The principle would involve immobilizing the enzyme on an electrode surface. The enzymatic reaction, which consumes CO₂ and AIR to produce this compound ribonucleotide, could be monitored through various transduction mechanisms.

One approach is an electrochemical biosensor. The enzymatic reaction could lead to a change in local pH or ion concentration at the electrode surface, which can be detected potentiometrically. Alternatively, if the reaction involves a redox cofactor, the electron transfer can be measured amperometrically. technologynetworks.com Recent advances in materials science have introduced novel platforms for biosensor construction, such as those using electron-transporting polymers that can be conjugated with enzymes to enhance electrical communication and sensitivity without the need for mediators. technologynetworks.com

Another promising strategy is the development of fluorescence-based biosensors. This could involve engineering allosteric transcription factors or other proteins that bind specifically to this compound or its ribonucleotide. nih.gov Binding of the target molecule would induce a conformational change in the protein, leading to a measurable change in a fluorescent signal, for example, through Förster resonance energy transfer (FRET). Such biosensors can be used for high-throughput screening of enzyme libraries or for real-time monitoring of metabolite concentrations within living cells. youtube.com

Advanced Detection Platforms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful platform for the highly sensitive and specific quantification of low-abundance metabolites like this compound from complex biological matrices. nih.govnih.gov The development of a dedicated LC-MS/MS method would involve several key steps:

Chromatographic Separation: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column would be used to separate this compound from other cellular components. nih.gov

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode would be optimized to efficiently generate gas-phase ions of the target molecule. usda.govresearchgate.net

Mass Spectrometric Detection: A tandem mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. nih.govusda.gov This high specificity minimizes interference from the matrix.

For carboxylic acids, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency. nih.gov However, modern sensitive mass spectrometers may allow for the direct analysis of the underivatized compound.

Table 2: Key Parameters for a Hypothetical LC-MS/MS Method for this compound

| Parameter | Description | Example/Rationale |

|---|---|---|

| Chromatography | Separation of the analyte from the biological matrix. | HILIC column to retain the polar this compound. |

| Mobile Phase | Solvent system to elute the analyte from the column. | Acetonitrile/water gradient with a pH modifier like formic acid or ammonium (B1175870) formate. usda.gov |

| Ionization Mode | Method for generating ions for mass analysis. | ESI negative mode to deprotonate the carboxylic acid group, or ESI positive mode to protonate the imidazole ring. usda.govresearchgate.net |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact molecule. | For C₅H₆N₄O₃, the [M-H]⁻ ion would be at m/z 169.03. |

| Product Ions (m/z) | Fragments generated from the precursor ion for MRM. | Hypothetical fragments could arise from the loss of CO₂ (m/z 125) or other characteristic cleavages. |

| Internal Standard | A stable isotope-labeled version of the analyte. | [¹³C]- or [¹⁵N]-labeled this compound for accurate quantification. |

Future Research Directions

Identification of Uncharacterized Enzymes and Pathways Involved in its Metabolism

While the core pathways of purine (B94841) synthesis and degradation are well-established in many organisms, the specific enzymes that catalyze the formation and breakdown of 5-Ureidoimidazole-4-carboxylic acid remain incompletely characterized, particularly in diverse biological systems. A primary future objective is the discovery and characterization of these unknown enzymes.

Recent investigations into the gut microbiome have revealed that resident bacteria play a substantial role in the host's purine homeostasis, possessing novel anaerobic pathways for purine degradation. nih.govnih.govbioengineer.org This suggests that the gut microbiota may contain uncharacterized enzymes capable of metabolizing imidazole (B134444) intermediates like this compound. Future research should aim to:

Isolate and culture anaerobic gut bacteria that utilize purine compounds.

Employ functional genomics and proteomics to identify candidate genes and enzymes responsible for the metabolism of this specific acid.

Perform biochemical assays with purified recombinant enzymes to confirm their substrate specificity and catalytic mechanism.

This line of inquiry could reveal novel metabolic pathways and expand our understanding of the host-microbiome interplay in purine metabolism. researchgate.netfrontiersin.org

Development of Advanced Synthetic Routes for Complex Analogues

To probe the function of this compound and its interactions with metabolic enzymes, the development of advanced synthetic routes to produce complex analogues is essential. These analogues can serve as molecular probes, potential enzyme inhibitors, or standards for metabolic studies. Traditional syntheses of urea-containing compounds and heterocyclic molecules often involve harsh reagents or complex procedures. nih.gov

Future synthetic chemistry research should focus on modern, efficient, and safer methodologies. Key areas for development include:

Catalytic Approaches: Utilizing transition metal catalysts (e.g., copper, ruthenium) to facilitate the construction of the imidazole ring and the installation of the ureido group under milder conditions. organic-chemistry.orgorganic-chemistry.org

Phosgene-Free Reagents: Expanding the use of safer carbonyl sources, such as N,N'-Carbonyldiimidazole (CDI), to avoid the hazards associated with phosgene (B1210022) in the synthesis of the urea (B33335) moiety. nih.govresearchgate.net

One-Pot and Solid-Phase Synthesis: Designing multi-component reactions or solid-phase synthesis strategies to improve efficiency, reduce purification steps, and enable the rapid generation of a library of diverse analogues. mdpi.comresearchgate.net

Electrochemical Synthesis: Exploring electrochemical methods for the synthesis of urea and imidazole derivatives, which offer a green and highly selective alternative to traditional chemical synthesis. acs.org

These advanced synthetic tools will be critical for creating sophisticated molecular probes to investigate the compound's biological role.

Application of Omics Technologies for Comprehensive Pathway Mapping

The integration of "omics" technologies, particularly metabolomics and proteomics, provides a powerful, systems-level approach to map the metabolic network surrounding this compound. These technologies allow for the simultaneous detection and quantification of numerous metabolites and proteins, offering a holistic view of metabolic fluxes and regulatory mechanisms. researchgate.net

Metabolomics: High-resolution mass spectrometry-based metabolomics can precisely quantify intermediates in the purine pathway, including this compound. nih.govcreative-proteomics.com Future studies can apply these techniques to:

Trace the flow of stable isotopes through the purine degradation pathway to definitively map the origin and fate of the compound.

Compare the metabolomes of different tissues or organisms to understand how its metabolism varies in different biological contexts. mdpi.com

Identify metabolic shifts in disease models, potentially linking aberrant levels of this compound to pathology. nih.gov

Proteomics: Proteomic analyses can identify and quantify the abundance of enzymes involved in purine metabolism. nih.govresearchgate.net This can reveal:

Which enzymes are co-expressed or co-localized with the presence of this compound.

How the expression of purine-metabolizing enzymes changes under different physiological conditions or in disease states.

The protein composition of multi-enzyme complexes, such as the purinosome, which channel metabolites for efficient synthesis and may be involved in its processing. nih.gov

Integrative analysis of metabolomic and proteomic data will be crucial for constructing comprehensive and dynamic maps of the purine metabolic pathway. nih.gov

| Omics Technology | Application in Future Research | Key Research Questions |

| Metabolomics | Quantify this compound and related purine intermediates in various biological samples. | What are the steady-state concentrations of this compound in different tissues? How do its levels change in response to diet, drugs, or disease? |

| Proteomics | Identify and quantify enzymes that potentially produce or degrade this compound. | Which enzymes are upregulated when levels of this compound are high? Are there uncharacterized proteins that correlate with its presence? |

| Transcriptomics | Analyze gene expression patterns of purine metabolism enzymes. | How is the transcription of relevant metabolic genes regulated? |

| Integrative Omics | Combine multi-omics datasets to build a comprehensive model of the metabolic network. | How do genetic, transcriptional, proteomic, and metabolic layers interact to control the flux through this pathway? |

Exploration of its Role in Underexplored Biological Systems

The function and metabolism of this compound have been primarily inferred from studies in common model organisms. A significant avenue for future research is to investigate its role in biological systems that are less understood.

The Gut Microbiome: As noted, gut bacteria possess unique purine degradation pathways. nih.govbioengineer.org Investigating the production and consumption of this compound by different microbial species could reveal its importance in microbial competition, host-microbe signaling, and its potential impact on systemic conditions like hyperuricemia. researchgate.netfrontiersin.org

Extremophiles: Organisms living in extreme environments (e.g., high temperature, extreme pH) often possess novel metabolic pathways and highly stable enzymes. mdpi.com Studying purine metabolism in archaea and other extremophiles could uncover unique enzymes that act on this compound and provide insights into the evolution of purine metabolism. wikipedia.orgnih.gov

Pathogenic Microbes: Purine metabolism is essential for the survival and proliferation of pathogenic organisms. In some bacteria, inhibition of purine metabolism is linked to antibiotic persistence. frontiersin.org Exploring the role of this compound in the metabolism of pathogens may identify new targets for antimicrobial therapies.

Novel Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry and bioinformatics offer powerful tools to predict the properties of this compound and guide experimental research.

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, stability, and reactivity. uantwerpen.benih.gov This can predict which sites on the molecule are most likely to undergo enzymatic transformation and help interpret spectroscopic data. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interaction with enzymes over time. nih.gov This approach can be used to understand how a substrate enters an enzyme's active site, the conformational changes that occur during catalysis, and the binding affinity of potential inhibitors. rsc.orgacs.orgplos.org

Molecular Docking: This technique can be used to screen large libraries of compounds to predict their binding affinity to known or newly discovered enzymes involved in purine metabolism. It can also be used to model how this compound itself might bind to and potentially regulate the activity of various proteins. acs.org

These computational approaches can significantly accelerate the identification of enzymes that interact with this compound and aid in the rational design of analogues for use as specific inhibitors or probes.

Q & A

Basic Research Questions

Q. How can 5-Ureidoimidazole-4-carboxylic acid be synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves condensation reactions between imidazole precursors and urea derivatives under controlled pH and temperature. For example, alkylation or carboxamide functionalization of imidazole cores (e.g., via Mitsunobu or Ullmann coupling) can introduce the ureido group . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) and NMR spectroscopy .

Q. What spectroscopic techniques are critical for identifying this compound?

- Methodological Answer :

- NMR : - and -NMR confirm proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.2–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .

- FTIR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (ureido C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 171.05) .

Q. What is the role of this compound in metabolic pathways?

- Methodological Answer : It serves as an intermediate in histidine biosynthesis, acting as a substrate for histidine ammonia-lyase (EC 4.3.1.3). Isotopic labeling (e.g., -urea) can track its incorporation into downstream metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme kinetics for this compound?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (pH, temperature, cofactors) across studies. For example, discrepancies in values may arise from variations in buffer systems (e.g., Tris vs. phosphate) .

- Cross-Validation : Use orthogonal methods like isothermal titration calorimetry (ITC) alongside UV-Vis kinetics to confirm binding affinities .

Q. What advanced analytical strategies differentiate this compound from its isomers?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using a cellulose-based column (e.g., Chiralpak IB-N3) with mobile-phase optimization (acetonitrile:ammonium acetate) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., imidazole ring puckering) .

Q. How does this compound interact with metal ions in catalytic systems?

- Methodological Answer :

- Chelation Studies : Titrate with , , or and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic complexes .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and orbital interactions .

Q. What protocols ensure reproducibility in stability studies of this compound?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation products via LC-MS .

- Storage Recommendations : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis .

Methodological Guidelines for Handling Data Contradictions

- Triangulation : Combine structural (NMR, XRD), kinetic (ITC, stopped-flow), and computational data to reconcile conflicting reports .

- Meta-Analysis : Systematically review literature using PRISMA frameworks, highlighting assay heterogeneity (e.g., enzyme sources, substrate concentrations) .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.